molecular formula C20H26N2O B5698772 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine

1-[4-(benzyloxy)benzyl]-4-ethylpiperazine

Cat. No. B5698772
M. Wt: 310.4 g/mol
InChI Key: JLTXVLMENAZLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(benzyloxy)benzyl]-4-ethylpiperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family of drugs. BZP is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[4-(benzyloxy)benzyl]-4-ethylpiperazine acts as a dopamine and serotonin agonist by increasing the release of these neurotransmitters in the brain. This results in increased activity in the central nervous system, leading to its stimulant effects. 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine also inhibits the reuptake of dopamine and serotonin, which further increases their concentration in the brain.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to seizures in high doses. 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has been shown to have both neuroprotective and neurotoxic effects, depending on the dose and duration of exposure.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is a readily available compound that can be synthesized easily. 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has also been found to have a low toxicity profile in animal studies. However, the use of 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine in lab experiments is limited by its potential for abuse and its lack of selectivity for specific neurotransmitter receptors.

Future Directions

There are several potential future directions for research on 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the treatment of drug addiction. Further research is needed to determine the optimal dose and duration of treatment for these applications. Additionally, research is needed to develop more selective 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine analogs that target specific neurotransmitter receptors.

Synthesis Methods

1-[4-(benzyloxy)benzyl]-4-ethylpiperazine can be synthesized through a simple reaction between piperazine and benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization to obtain pure 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine.

Scientific Research Applications

1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has been studied extensively in scientific research, particularly in the field of neuroscience. 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has been found to act as a dopamine and serotonin agonist, which suggests its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. 1-[4-(benzyloxy)benzyl]-4-ethylpiperazine has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-ethyl-4-[(4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-2-21-12-14-22(15-13-21)16-18-8-10-20(11-9-18)23-17-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTXVLMENAZLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)benzyl]-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.